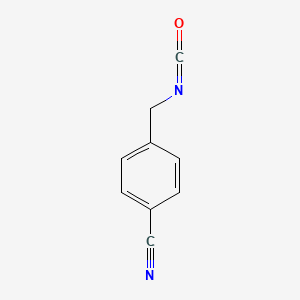

4-(Isocyanatomethyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(Isocyanatomethyl)benzonitrile” is a chemical compound used in research . It is available for purchase from various chemical suppliers .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for preparing benzonitriles. One method involves reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150°C and 190°C . Another method involves the green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent .Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Compounds

- Research focuses on the synthesis of various heterocyclic compounds, which are crucial in pharmaceutical and material science applications. For instance, the development of practical synthesis methods for bioactive compounds like 2-Fluoro-4-bromobiphenyl highlights the importance of efficient synthesis in pharmaceutical manufacturing (Qiu et al., 2009).

Heterocyclic Scaffolds in Medicinal Chemistry

- Heterocyclic compounds, including benzoxaborole and benzofuran derivatives, have shown a broad spectrum of biological activities, offering a foundation for developing new classes of therapeutic agents. Such scaffolds are integral in designing anti-bacterial, anti-fungal, anti-viral, and anti-inflammatory agents (Nocentini et al., 2018).

Enzyme-mediated Bioremediation

- The study of enzyme-producing bacteria capable of hydrolyzing toxic nitrile compounds opens avenues for bioremediation and the environmentally friendly synthesis of valuable pharmaceutical intermediates. This research highlights the potential for microbial degradation of hazardous chemicals, including aromatic nitriles (Sulistinah & Riffiani, 2018).

Microwave-assisted Organic Synthesis

- Advances in microwave-assisted synthesis techniques for heterocyclic compounds like benzoxazoles demonstrate the importance of innovative methodologies in reducing reaction times and enhancing yield, which is relevant for the efficient synthesis of complex molecules (Özil & Menteşe, 2020).

Applications in Supramolecular Chemistry

- The utilization of specific functional groups, such as isonitriles, in polymer supports for the covalent fixation of biologically active molecules indicates the versatility of these groups in constructing complex, functional materials for a range of applications, from drug delivery systems to materials science (Goldstein, 1981).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is used as a reactant/reagent for the design and synthesis of nonpeptide inhibitors of hepatocyte growth factor activation . This suggests that it may interact with proteins involved in this pathway.

Action Environment

The action, efficacy, and stability of 4-(Isocyanatomethyl)benzonitrile can be influenced by various environmental factors. For instance, it is recommended to be stored in a well-ventilated place and under an inert atmosphere . These conditions likely help maintain the chemical’s stability and prevent unwanted reactions.

Eigenschaften

IUPAC Name |

4-(isocyanatomethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-5-8-1-3-9(4-2-8)6-11-7-12/h1-4H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTZABNGCRVJCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733839 |

Source

|

| Record name | 4-(Isocyanatomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205556-81-5 |

Source

|

| Record name | 4-(Isocyanatomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,9-Triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B580272.png)

![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/structure/B580273.png)